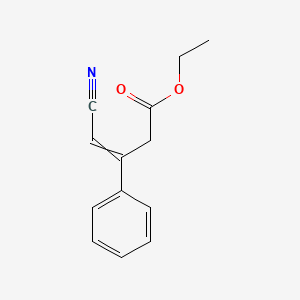
ethyl 4-cyano-3-phenylbut-3-enoate
Cat. No. B8644649
M. Wt: 215.25 g/mol
InChI Key: MRRKESFPHDLRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07504403B2
Procedure details


4-Cyano-3-phenyl-but-3-enoic acid ethyl ester (crude, 9.37 g, 0.043 mol), ethylenediamine (3 mL, 0.043 mol) were mixed in dichlorobenze (20 mL) and heated at 160° C. overnight. The resulting suspension was cooled to room temperature, filtered, and the filtrated cake was washed with EtOAc and finally dried to provide the title compound as a brownish yellow solid. MS m/e 213 (M+H)+.


Name
Identifiers


|
REACTION_CXSMILES
|
C(O[C:4](=[O:16])[CH2:5][C:6]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[CH:7][C:8]#[N:9])C.[CH2:17](N)[CH2:18][NH2:19]>>[C:10]1([C:6]2[CH:7]=[C:8]3[NH:9][CH2:17][CH2:18][N:19]3[C:4](=[O:16])[CH:5]=2)[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.37 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC(=CC#N)C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CN)N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting suspension was cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filtrated cake was washed with EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
finally dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C=1C=C2N(C(C1)=O)CCN2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
